Vanillin vanillate
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Overview
Description
Vanillin vanillate is an ester derivative of vanillin, a well-known aromatic compound primarily responsible for the characteristic flavor and fragrance of vanilla this compound is synthesized by the esterification of vanillin with vanillic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanillin vanillate can be synthesized through the esterification of vanillin with vanillic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to produce vanillin and vanillic acid from renewable resources. These intermediates can then be chemically esterified to produce this compound. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Vanillin vanillate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce vanillic acid and other oxidation products.
Reduction: Reduction of this compound can yield vanillyl alcohol and other reduced derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Oxidation: Vanillic acid and other carboxylic acids.
Reduction: Vanillyl alcohol and other alcohol derivatives.
Substitution: Nitrovanillin and halovanillin derivatives.
Scientific Research Applications
Vanillin vanillate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of vanillin vanillate involves its interaction with various molecular targets and pathways. It is known to exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress. Additionally, this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Its anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Vanillin vanillate can be compared with other similar compounds, such as:
Vanillin: The parent compound, known for its flavor and fragrance properties.
Vanillic acid: An oxidation product of vanillin, with similar antioxidant and antimicrobial properties.
Ethyl vanillin: A synthetic derivative with a stronger flavor profile than vanillin.
Vanillyl alcohol: A reduction product of vanillin, used in the synthesis of various organic compounds.
This compound is unique due to its ester linkage, which imparts different chemical and physical properties compared to its parent compounds and other derivatives.
Biological Activity
Vanillin vanillate, a derivative of vanillin, exhibits a variety of biological activities that are significant in pharmacology and food science. This article reviews the existing literature on the biological effects of this compound, focusing on its antioxidant, antimicrobial, neuroprotective, and anti-inflammatory properties.
Chemical Structure and Properties
This compound is derived from vanillin, a natural phenolic compound commonly found in vanilla beans. The structural modification involves the addition of a vanillate group to the vanillin molecule, enhancing its bioactivity. The compound is known for its safety profile and potent antioxidant properties, making it a candidate for therapeutic applications.
Antioxidant Activity
Vanillin and its derivatives, including this compound, are recognized for their strong antioxidant activity. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems. For instance:
- Free Radical Scavenging : Vanillin has been shown to exhibit significant free radical scavenging ability, which is crucial in preventing cellular damage caused by oxidative stress .
- Oxidative Stress Reduction : In rodent models, vanillin administration resulted in decreased levels of lipid peroxidation and increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Antimicrobial Properties
This compound demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that:
- Inhibition of Bacterial Growth : Vanillin and its derivatives effectively inhibit the growth of pathogenic bacteria, including multidrug-resistant (MDR) strains .
- Synergistic Effects : When combined with synthetic antibiotics, vanillin enhances their efficacy, suggesting potential applications in treating infections caused by resistant pathogens .
Neuroprotective Effects
The neuroprotective properties of this compound have garnered attention due to their implications in neurodegenerative diseases:
- Mechanisms of Action : Vanillin has been observed to inhibit acetylcholinesterase (AChE), reduce amyloid aggregation, and protect against neuronal oxidative damage .
- Animal Studies : In models of Parkinson's disease induced by rotenone, vanillin treatment significantly reduced dopaminergic neuron loss and apoptosis markers . Additionally, it improved cognitive functions and motor coordination in treated animals .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties:
- Cytokine Modulation : Research indicates that vanillin can lower levels of pro-inflammatory cytokines in various models of inflammation .
- Protective Effects in Injury Models : In spinal cord injury models, vanillin treatment led to reduced inflammation and improved recovery outcomes .
1. Neuroprotective Study
A study evaluating the effects of vanillin on neuroinflammation demonstrated that administration significantly decreased levels of inflammatory markers in a rodent model of Parkinson’s disease. The results showed a reduction in oxidative stress indicators and improved survival rates of neurons.
2. Antimicrobial Efficacy
In vitro studies revealed that vanillic acid (a derivative) exhibited potent antibacterial effects against carbapenem-resistant E. hormaechei, with minimum inhibitory concentrations (MICs) demonstrating significant bacterial cell membrane disruption .
Summary Table of Biological Activities
Properties
CAS No. |
100644-89-1 |
---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H14O6/c1-20-14-8-11(4-5-12(14)18)16(19)22-13-6-3-10(9-17)7-15(13)21-2/h3-9,18H,1-2H3 |
InChI Key |
NJJAAEQSAYYXBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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